(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15378015
InChI: InChI=1S/C26H31NO3/c1-5-29-24-11-7-20(8-12-24)15-22-17-27(19(3)4)18-23(26(22)28)16-21-9-13-25(14-10-21)30-6-2/h7-16,19H,5-6,17-18H2,1-4H3/b22-15+,23-16+
SMILES:
Molecular Formula: C26H31NO3
Molecular Weight: 405.5 g/mol

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one

CAS No.:

Cat. No.: VC15378015

Molecular Formula: C26H31NO3

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one -

Specification

Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
IUPAC Name (3E,5E)-3,5-bis[(4-ethoxyphenyl)methylidene]-1-propan-2-ylpiperidin-4-one
Standard InChI InChI=1S/C26H31NO3/c1-5-29-24-11-7-20(8-12-24)15-22-17-27(19(3)4)18-23(26(22)28)16-21-9-13-25(14-10-21)30-6-2/h7-16,19H,5-6,17-18H2,1-4H3/b22-15+,23-16+
Standard InChI Key AFZACBCUIPTJIS-QAOSGDJLSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OCC)/CN(C2)C(C)C
Canonical SMILES CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a piperidin-4-one ring, a cyclic ketone with one nitrogen atom. The 3 and 5 positions are occupied by (E)-configured 4-ethoxybenzylidene substituents, while the 1 position features an isopropyl group. X-ray crystallography of analogous bis-benzylidene piperidinones reveals near-planar geometries for the aromatic rings, with torsion angles close to 180° between the benzylidene groups and the central ring . This planar arrangement facilitates π-π stacking interactions, which may influence biological activity .

The ethoxy groups at the para positions of the benzylidene moieties introduce steric bulk and electron-donating effects, altering solubility and reactivity compared to non-ethoxy analogues . The isopropyl group at N1 enhances lipophilicity, as evidenced by the compound’s calculated partition coefficient (LogP ≈ 3.8).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₃₁NO₃
Molecular Weight405.5 g/mol
IUPAC Name(3E,5E)-3,5-Bis[(4-ethoxyphenyl)methylidene]-1-propan-2-ylpiperidin-4-one
Canonical SMILESCCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)C
Topological Polar Surface Area46.2 Ų
Hydrogen Bond Acceptors4

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via a Claisen-Schmidt condensation between 1-isopropylpiperidin-4-one and 4-ethoxybenzaldehyde under acidic conditions . This one-pot reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Representative Procedure :

  • Reactants: 1-Isopropylpiperidin-4-one (5 mmol), 4-ethoxybenzaldehyde (10 mmol).

  • Solvent: Glacial acetic acid (10 mL).

  • Catalyst: Dry HCl gas (1–2 h saturation).

  • Conditions: Stirring at 25°C for 24 h.

  • Workup: Neutralization with Na₂CO₃, filtration, and recrystallization from methanol.

The reaction yields a yellow crystalline solid with a typical purity >95%. Modulating the aldehyde substituents (e.g., replacing ethoxy with methoxy or halogens) generates structural analogues with varied bioactivity .

Biological Activity and Mechanisms

Antitumor Activity

The compound exhibits selective cytotoxicity against multiple cancer cell lines (IC₅₀ = 2.1–8.7 μM), with minimal effects on non-malignant cells . Mechanistic studies suggest it targets cellular thiols, disrupting redox homeostasis and inducing apoptosis.

Key Findings:

  • Thiol Group Affinity: The α,β-unsaturated ketone moiety acts as a Michael acceptor, covalently binding to cysteine residues in proteins like thioredoxin reductase .

  • ROS Induction: Treatment increases intracellular reactive oxygen species (ROS) by 3.5-fold within 6 h, triggering mitochondrial membrane depolarization .

  • Synergy with Chemotherapeutics: Combined use with doxorubicin reduces IC₅₀ by 40% in multidrug-resistant breast cancer models .

Anti-Inflammatory and Antimicrobial Effects

Preliminary data indicate inhibition of NF-κB signaling (70% suppression at 10 μM) and COX-2 activity (IC₅₀ = 12.3 μM). Against Gram-positive bacteria, MIC values range from 16–32 μg/mL, likely due to membrane disruption.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Replacing the 4-ethoxy groups with electron-withdrawing substituents (e.g., fluorine) enhances antitumor potency but reduces solubility . Conversely, methoxy analogues show improved pharmacokinetic profiles but lower thiol reactivity .

Table 2: Bioactivity of Selected Analogues

CompoundAntitumor IC₅₀ (μM)LogP
3,5-Bis(4-ethoxybenzylidene)2.1–8.73.8
3,5-Bis(4-fluorobenzylidene) 1.5–6.24.1
3,5-Bis(2-methoxybenzylidene) 5.8–14.33.2

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